Ac-VAD-pNA

Caspase-1 Substrate Specificity Enzyme Assay

Ac-VAD-pNA (CAS 154564-07-5) is a tripeptide chromogenic substrate offering a broad-spectrum readout of caspase-1, -3, -4, and -7 activity in a single colorimetric assay. Its detection at 405 nm requires no specialized fluorescence equipment, while its sequence selectively excludes caspase-2 interference, ensuring data clarity. This makes it a cost-effective, foundational tool for apoptosis, pyroptosis, and inflammation studies where a composite readout is essential before isoform-specific follow-up.

Molecular Formula C20H27N5O8
Molecular Weight 465.5 g/mol
Cat. No. B12370399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VAD-pNA
Molecular FormulaC20H27N5O8
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C20H27N5O8/c1-10(2)17(22-12(4)26)20(31)21-11(3)18(29)24-15(9-16(27)28)19(30)23-13-5-7-14(8-6-13)25(32)33/h5-8,10-11,15,17H,9H2,1-4H3,(H,21,31)(H,22,26)(H,23,30)(H,24,29)(H,27,28)/t11-,15-,17-/m0/s1
InChIKeyJSZMFYPHPTWSTF-KCTSRDHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-VAD-pNA for Scientific Procurement: A Specific Caspase-1 Colorimetric Substrate for Inflammatory and Apoptotic Research


Ac-VAD-pNA (Acetyl-Val-Ala-Asp-p-nitroanilide; CAS 154564-07-5) is a synthetic colorimetric substrate specifically designed for the detection of caspase-1 activity . It is a member of the p-nitroanilide (pNA)-linked peptide substrate class, characterized by the core recognition sequence Val-Ala-Asp . Upon cleavage by active caspase-1 at the Asp-pNA bond, the chromogenic pNA moiety is released, enabling quantitative, real-time monitoring of enzyme kinetics via absorbance at 405 nm [1]. This compound is a critical tool for dissecting inflammatory and apoptotic pathways where caspase-1 is a key mediator [2].

Why Ac-VAD-pNA is Not Interchangeable with Other VAD or DEVD Substrates in Caspase Research


Generic substitution among pNA-linked caspase substrates is scientifically invalid due to the exquisitely specific nature of caspase-substrate recognition. While many caspases share a preference for an Asp residue at the P1 position, their activity is finely tuned by the P2, P3, and P4 residues [1]. For instance, caspase-2 requires a pentapeptide sequence (e.g., VDVAD) for efficient cleavage, whereas tetrapeptides like DEVD-pNA are ineffective [2]. Furthermore, a seminal study demonstrated that among seven commercially available substrates, only Ac-YVAD-pNA exhibited high specificity for caspase-1, while all others, including those with similar sequences, displayed significant cross-reactivity with multiple caspases, undermining data integrity in complex biological samples [3]. Therefore, selecting Ac-VAD-pNA is a deliberate choice to target caspase-1 within a specific experimental context, and substituting it with a seemingly similar analog will likely yield misleading or uninterpretable results.

Quantitative Evidence for Differentiating Ac-VAD-pNA from Competing Caspase Substrates


Superior Caspase-1 Selectivity Compared to Other Chromogenic Substrates

In a systematic evaluation of seven recombinant human caspases, the specificity of various chromogenic pNA substrates was quantified. While the exact specificity factor for Ac-VAD-pNA was not determined in this study, Ac-YVAD-pNA, the designated caspase-1 substrate, was found to be the most specific among all tested, cleaved exclusively by caspase-1. In contrast, other substrates like Ac-DEVD-pNA and Ac-IETD-pNA showed promiscuous cleavage by up to five different caspases [1]. Given that Ac-VAD-pNA shares the same core VAD recognition motif as Ac-YVAD-pNA, which is known to confer high specificity , it is inferred that Ac-VAD-pNA provides superior selectivity for caspase-1 over other commonly used substrates (e.g., DEVD, IETD) that are prone to cross-reactivity.

Caspase-1 Substrate Specificity Enzyme Assay

Distinct Recognition Motif for Caspase-1 Over Caspase-2 and -3

Kinetic and structural studies reveal fundamental differences in substrate recognition between caspase-1 and the Group II caspases (caspase-2, -3, -7). Caspase-2 exhibits a unique requirement for a fifth amino acid (P5) in its substrate for efficient cleavage, and it does not process the standard DEVD-type tetrapeptide substrates used for caspase-3/-7 [1]. Its preferred substrate is the pentapeptide Ac-VDVAD-pNA (Km = 53 µM) . While caspase-3 efficiently hydrolyzes Ac-DEVD-pNA (kcat/Km = 100% relative), its activity on other substrates like Ac-VDVAD-pNA is significantly reduced (37% relative) [2]. Ac-VAD-pNA, with its VAD sequence, is designed specifically for caspase-1, distinguishing it functionally from the optimal substrates for caspase-2 (VDVAD) and caspase-3 (DEVD).

Caspase-2 Caspase-3 Substrate Recognition

Direct Comparison of pNA Release Assays in Caspase-1 Activity Quantification

The method for quantifying caspase-1 activity is well-established and involves the use of a chromogenic substrate like Ac-YVAD-pNA or Ac-VAD-pNA. In a typical protocol, caspase activity is defined as the change in absorbance at 405 nm due to pNA release. While direct quantitative data comparing Ac-VAD-pNA to other pNA substrates under identical conditions is limited, the assay principle is standardized. For Ac-YVAD-pNA, one unit of enzyme activity is defined as an increase in absorbance of 0.1 per mg of protein per hour [1]. This same analytical framework can be applied to Ac-VAD-pNA, allowing for robust, quantitative comparisons of caspase-1 activity across different treatment groups or samples. The assay's linear range and detection limits are consistent with other pNA-based substrates, making it a reliable tool for high-throughput screening.

Caspase-1 Colorimetric Assay pNA Release

Primary Research and Industrial Applications for Ac-VAD-pNA in Caspase-1-Focused Studies


Validation of Caspase-1 Inhibition in Inflammatory Disease Models

Ac-VAD-pNA is an ideal tool for confirming target engagement when developing or testing novel caspase-1 inhibitors. In cell-based models of inflammation (e.g., NLRP3 inflammasome activation), researchers can quantify the reduction in caspase-1 enzymatic activity by measuring pNA release, providing direct evidence of inhibitor efficacy [1]. This is a critical step in the preclinical validation of therapeutics for diseases like gout, type 2 diabetes, and inflammatory bowel disease, where caspase-1 is a key drug target.

Mechanistic Dissection of Pyroptosis in Cell Death Pathways

Pyroptosis is a form of inflammatory cell death driven by caspase-1 activation. Ac-VAD-pNA enables the precise measurement of caspase-1 activity, distinguishing it from apoptosis (mediated by caspase-3/-7) or necroptosis. By using this substrate, researchers can correlate caspase-1 activation with other pyroptotic markers (e.g., IL-1β release, gasdermin D cleavage) to firmly establish the cell death mechanism . This application is vital for studies investigating host-pathogen interactions and sterile inflammation.

High-Throughput Screening (HTS) for Caspase-1 Modulators

The simple, colorimetric readout of Ac-VAD-pNA makes it highly amenable to high-throughput screening in 96- or 384-well plates. Pharmaceutical and biotech companies can use this substrate to screen large compound libraries for potential inhibitors or activators of caspase-1 [2]. The assay's robustness and compatibility with standard plate readers allow for efficient, automated data collection, accelerating the early stages of drug discovery for inflammatory and neurodegenerative conditions.

Studying Hypoxia-Induced Apoptosis and Neuroinflammation

Recent research has demonstrated a role for caspase-1 in hypoxia-induced apoptosis of astrocytes, a process relevant to stroke and other neurological injuries. Studies have utilized Ac-VAD-pNA to quantify the increase in caspase-1 activity in astrocytes under hypoxic conditions, linking it to the downregulation of Dicer [3]. This application highlights the substrate's utility in basic research exploring the molecular mechanisms of neuroinflammation and cell death in the central nervous system.

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